In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine
In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4,6-diaminopyrimidine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a detailed resource for professionals in research and development.
Core Physical and Chemical Properties
4,6-Diaminopyrimidine is a white to almost white crystalline powder.[1] It is a key intermediate in the production of pharmaceuticals, particularly antifolate drugs used in cancer and bacterial infection treatments.[1] Its high solubility in water and stability under various conditions make it a valuable compound in industrial applications.[1]
Table 1: General Properties of 4,6-Diaminopyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄ | [1] |
| Molecular Weight | 110.12 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| CAS Number | 2434-56-2 | [1] |
Physicochemical Data
The physicochemical properties of 4,6-diaminopyrimidine are critical for its application in synthesis and formulation. The following table summarizes key quantitative data.
Table 2: Physicochemical Properties of 4,6-Diaminopyrimidine
| Property | Value | Notes | Source |
| Melting Point | 270-271 °C | [2][3] | |
| Boiling Point | 364.0 ± 22.0 °C | Predicted | [2] |
| Density | 1.368 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 5.78 ± 0.10 | Predicted | [3] |
| Solubility | High solubility in water | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of 4,6-diaminopyrimidine.
Table 3: Spectroscopic Data for 4,6-Diaminopyrimidine
| Spectroscopy | Data |
| Infrared (IR) Spectrum | Conforms to structure |
| ¹H NMR | Consistent with structure |
| ¹³C NMR | Consistent with structure |
| UV-Vis | λmax at 275 nm (for a derivative) |
Experimental Protocols
Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices for pyrimidine (B1678525) derivatives.
Melting Point Determination
Objective: To determine the melting point of 4,6-diaminopyrimidine using a standard capillary melting point apparatus.
Methodology:
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A small, dry sample of 4,6-diaminopyrimidine is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate.
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The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of 4,6-diaminopyrimidine to identify its functional groups.
Methodology:
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A small amount of 4,6-diaminopyrimidine is mixed with dry potassium bromide (KBr).
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The mixture is pressed into a thin, transparent pellet.
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The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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The spectrum is recorded over the range of 4000-400 cm⁻¹.
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The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 4,6-diaminopyrimidine for structural confirmation.
Methodology:
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A 5-10 mg sample of 4,6-diaminopyrimidine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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The NMR tube is placed in the NMR spectrometer.
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For ¹H NMR, the spectrum is acquired with a typical spectral width of 0-12 ppm.
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For ¹³C NMR, a larger number of scans is typically required, with a spectral width of 0-200 ppm, and proton decoupling is used.
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The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of 4,6-diaminopyrimidine in a suitable solvent.
Methodology:
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A stock solution of 4,6-diaminopyrimidine is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or water) at a known concentration.
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Serial dilutions are performed to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
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The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.
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The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. A pyrimidine derivative has been shown to have a λmax of 275 nm.[4][5]
Synthetic Pathway Visualization
4,6-Diaminopyrimidine is a key precursor in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid in metabolic pathways. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis of antifolates from 4,6-diaminopyrimidine.
Biological Significance
4,6-Diaminopyrimidine serves as a foundational molecule for the development of various biologically active compounds. Its derivatives are known to act as antifolates, which are crucial in chemotherapy and as antimicrobial agents. These compounds function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. The structural features of 4,6-diaminopyrimidine allow for modifications that can be tailored to target DHFR in specific organisms or cell types.
The following diagram illustrates the logical relationship of 4,6-diaminopyrimidine as a building block for inhibitors of a key biological pathway.
Caption: Role of 4,6-diaminopyrimidine derivatives in inhibiting the folate pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nanjing Daoge Biopharma Co.,Ltd. [chemball.com]
- 3. 4,6-Diaminopyrimidine | 2434-56-2 [chemicalbook.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
